molecular formula C21H24N2O2 B1504418 Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1160247-23-3

Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1504418
CAS No.: 1160247-23-3
M. Wt: 336.4 g/mol
InChI Key: HWOPIKPGZDTYJV-UHFFFAOYSA-N
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Description

Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzyl ester group at the 1'-position of the piperidine ring and a methyl substituent at the 5-position of the indoline moiety. For instance, tert-butyl-protected variants (e.g., tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate) are synthesized via dianion alkylation and cyclization strategies, achieving yields up to 90% .

Properties

IUPAC Name

benzyl 5-methylspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-7-8-19-18(13-16)21(15-22-19)9-11-23(12-10-21)20(24)25-14-17-5-3-2-4-6-17/h2-8,13,22H,9-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOPIKPGZDTYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678288
Record name Benzyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-23-3
Record name Phenylmethyl 1,2-dihydro-5-methylspiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step procedures. One common approach is the cyclization of an indoline derivative with a piperidine precursor under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride (NaH) to deprotonate the indoline, followed by the addition of a piperidine derivative to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl 5-methylspiro[indoline-3,4’-piperidine]-1’-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. For example, it might inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position substituent significantly alters physicochemical and biological properties:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Benzyl 5-methylspiro[...]-1'-carboxylate Methyl C20H22N2O2 322.40 Higher lipophilicity (predicted) due to methyl group; no direct synthetic data
Benzyl 5-chlorospiro[...]-1'-carboxylate Chlorine C20H21ClN2O2 356.90 Electron-withdrawing Cl enhances stability; CAS 1041704-16-8
Benzyl 5-fluorospiro[...]-1'-carboxylate Fluorine C20H21FN2O2 340.40 Fluorine improves metabolic resistance; safety data available (GHS)
Benzyl 5-methoxyspiro[...]-1'-carboxylate Methoxy C21H24N2O3 352.43 Methoxy group increases polarity; synthesized via TFA-mediated cyclization

Key Observations :

  • Electron-Donating Groups (Methyl, Methoxy) : Enhance lipophilicity and may improve membrane permeability. Methoxy derivatives require chromatographic purification, reducing scalability .
  • Electron-Withdrawing Groups (Cl, F) : Improve thermal stability and resistance to oxidation. Chlorinated variants are widely available commercially (e.g., Combi-Blocks Inc. ).

Variations in the Protecting Group

The 1'-position protecting group impacts solubility and synthetic flexibility:

Compound Name Protecting Group Molecular Formula Molecular Weight (g/mol) Key Data
Benzyl 5-methylspiro[...]-1'-carboxylate Benzyl C20H22N2O2 322.40 Benzyl esters are acid-labile, enabling selective deprotection
tert-Butyl 5-methylspiro[...]-1'-carboxylate tert-Butyl C18H26N2O2 302.41 Higher thermal stability; synthesized in 90% yield without chromatography
tert-Butyl 5-chlorospiro[...]-1'-carboxylate tert-Butyl C17H22ClN2O2 329.83 Hydrochloride salt improves crystallinity (CAS 878167-54-5)

Key Observations :

  • Benzyl vs. tert-Butyl : Benzyl esters are preferred for late-stage deprotection in drug synthesis, while tert-butyl groups simplify purification .
  • Salts (e.g., hydrochloride) : Enhance solubility in aqueous media, critical for biological testing .

Biological Activity

Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, cellular effects, and potential therapeutic applications.

Overview of the Compound

  • Chemical Structure : this compound features a complex spirocyclic structure combining an indoline and a piperidine ring.
  • Molecular Formula : C21H24N2O2
  • Molecular Weight : 336.43 g/mol
  • CAS Number : 1160247-23-3

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity against several cancer cell lines, including:

Cell LineIC50 (µM)
A54912.5
BEL-740210.0
HeLa15.0

These findings indicate that the compound may inhibit cell growth and induce apoptosis through various mechanisms.

The molecular mechanism of action for this compound involves:

  • Enzyme Interaction : The compound has been shown to bind to active sites of key proteins such as cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR), inhibiting their activities and disrupting downstream signaling pathways.
  • Cell Signaling Modulation : It influences cell signaling pathways, leading to altered gene expression and cellular metabolism. This modulation can result in the activation of apoptotic pathways in cancer cells.

Cellular Effects

In vitro studies have indicated that this compound affects various cellular processes:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : It triggers apoptosis through intrinsic pathways involving mitochondrial membrane potential disruption and caspase activation.

Dosage Studies in Animal Models

Animal studies have shown that the biological effects of this compound vary with dosage:

  • Low Dosages : Significant antiproliferative activity with minimal adverse effects.
  • High Dosages : Increased toxicity observed, necessitating careful dosage optimization for therapeutic applications .

Metabolism and Distribution

This compound undergoes metabolic transformations that influence its pharmacological effects:

  • Metabolic Pathways : Interacts with various enzymes affecting its metabolism and contributing to its biological activity.
  • Transport Mechanisms : The compound's distribution within cells is mediated by specific transporters, impacting its localization and efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study reported the compound's effectiveness against multiple cancer cell lines with varying IC50 values, demonstrating its potential as an anticancer agent.
  • Mechanistic Insights : Research highlighted the interaction with CDKs and EGFR as critical for its antiproliferative effects, suggesting a targeted approach in drug development .
  • Animal Model Evaluation : In vivo studies indicated a favorable safety profile at lower dosages while showing dose-dependent toxicity at higher concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate

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